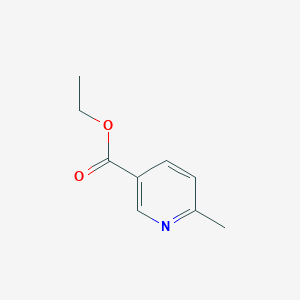

Ethyl 6-methylnicotinate

概览

描述

Synthesis Analysis

The synthesis of ethyl 6-methylnicotinate and related compounds involves multiple steps, including the reduction of precursors and the reaction with nicotinoyl chloride. For example, Liu Chunxin (2009) demonstrated a method to synthesize 1-(4-Methylphenyl) ethylnicotinate, achieving a yield of 70% and a product purity above 98% through optimized synthesis technology (Liu Chunxin, 2009).

Molecular Structure Analysis

The molecular structure of ethyl 6-methylnicotinate has been explored through spectroscopic methods. Karabacak et al. (2016) conducted a detailed study using FT-IR, FT-Raman, dispersive Raman, and NMR spectroscopy, supported by density functional theory (DFT) calculations to obtain structural and spectroscopic data of the molecule (Karabacak et al., 2016).

Chemical Reactions and Properties

Ethyl 6-methylnicotinate undergoes various chemical reactions, leading to the formation of novel compounds. Trofimov et al. (2012) discovered that ethyl isonicotinate reacts with tertiary cyanoacetylenic alcohols under mild conditions to afford novel polycondensed heterocyclic systems, demonstrating the molecule's reactivity and potential for creating complex chemical structures (Trofimov et al., 2012).

Physical Properties Analysis

The physical properties of ethyl 6-methylnicotinate, such as solubility, melting point, and boiling point, are crucial for its handling and application in various fields. However, specific studies detailing these properties were not identified in the current search, indicating a potential area for further research.

Chemical Properties Analysis

The chemical properties, including reactivity, stability under various conditions, and interaction with other substances, are essential for understanding ethyl 6-methylnicotinate's utility in chemical synthesis and potential industrial applications. The study by Zhu et al. (2003) on the [4 + 2] annulation process using ethyl 2-methyl-2,3-butadienoate provides insights into its reactivity and potential for creating diverse chemical structures (Zhu et al., 2003).

科研应用

Synthesis and Pharmaceutical Applications

Ethyl 6-methylnicotinate is a chemical compound with significant applications in the synthesis of pharmaceutical products. For instance, it has been utilized in the multi-kilogram-scale synthesis of AZD1283, a selective and reversible antagonist of the P2Y12 receptor. This process involves coupling ethyl 6-chloro-5-cyano-2-methylnicotinate with other chemical compounds to yield AZD1283, which supports preclinical and clinical studies (Andersen et al., 2013). Additionally, improvements in the synthetic route of ethyl 6-chloro-5-cyano-2-methylnicotinate have led to significant advancements in yield, purity, and operability, benefiting the production of P2Y12 antagonists (Bell et al., 2012).

Organic Chemistry and Catalysis

In the field of organic chemistry, ethyl 6-methylnicotinate has been a key component in catalytic processes. For example, it acts as a 1,4-dipole synthon in phosphine-catalyzed [4 + 2] annulation reactions with N-tosylimines, resulting in the formation of tetrahydro-pyridine-3-carboxylates with complete regioselectivity (Zhu et al., 2003).

Synthesis of Heterocyclic Compounds

Ethyl 6-methylnicotinate is instrumental in synthesizing various heterocyclic compounds. For example, its derivatives have been used in the synthesis of hydroxy lamine derivatives and other heterocyclic compounds (Markova et al., 1970).

Supramolecular Chemistry

In supramolecular chemistry, ethyl 6-methylnicotinate derivatives have been synthesized for their unique properties. A study synthesized a novel pyridone-based phthalimide fleximer, which was investigated for its supramolecular self-assembly through noncovalent interactions. This research contributes to understanding the supramolecular frameworks based on ethyl 6-methylnicotinate derivatives (Dowarah et al., 2022).

Transition Metal Complexes

Ethyl 6-methylnicotinate is also used in the preparation of transition metal complexes. For instance, new transition metal complexes of 2-Hydroxy-6-methylnicotinic acid were prepared by microwave irradiation method. These complexes showed potential antibacterial properties and were characterized using FT-IR and UV-Visible spectral analysis (Verma & Bhojak, 2018).

Safety And Hazards

Ethyl 6-methylnicotinate is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to provide appropriate exhaust ventilation at places where dust is formed .

未来方向

There is interest in nicotine-related alkaloids for both recreational use and pharmaceutical applications . A new electronic cigarette pod system, named Spree Bar, is being marketed in the United States as “PMTA exempt”, with youth-appealing flavors and advertising. The products are marketed as containing “Metatine”, a trademarked name for 6-methyl nicotine, a synthetic nicotine analog patented by a Chinese electronic cigarette manufacturer . The FDA needs to determine whether, in its view, 6-methyl nicotine is a form of “nicotine” within the meaning of the Tobacco Control Act, or whether 6-methyl nicotine can be regulated as a drug under the Federal Food, Drug, and Cosmetic Act (FDCA) .

性质

IUPAC Name |

ethyl 6-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-3-12-9(11)8-5-4-7(2)10-6-8/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEWVINDUUUHRKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00300133 | |

| Record name | Ethyl 6-methylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00300133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-methylnicotinate | |

CAS RN |

21684-59-3 | |

| Record name | 21684-59-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135041 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 6-methylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00300133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![10H-Benzo[b][1,8]naphthyridin-5-one](/img/structure/B1267681.png)

![3a',4',7',7a'-Tetrahydrospiro[cyclopropane-1,8'-[2]oxa[4,7]methano[2]benzofuran]-1',3'-dione](/img/structure/B1267693.png)